molecular formula C18H13IN2O3S B415950 2-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

2-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

Cat. No.: B415950
M. Wt: 464.3g/mol
InChI Key: XOSOQRGXRZMSIP-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene group attached to a benzoimidazothiazole core, with iodine and methoxy substituents enhancing its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-iodo-4,5-dimethoxybenzaldehyde with benzo[4,5]imidazo[2,1-b]thiazol-3-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced derivatives with altered functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with molecular targets such as enzymes or receptors. The iodine and methoxy groups play a crucial role in modulating its binding affinity and reactivity. The compound can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4,5-dimethoxy-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one
  • 2-(3-Hydroxy-4,5-dimethoxy-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one
  • 2-(3-Methoxy-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one

Uniqueness

The methoxy groups further contribute to its chemical stability and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H13IN2O3S

Molecular Weight

464.3g/mol

IUPAC Name

(2E)-2-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H13IN2O3S/c1-23-14-8-10(7-11(19)16(14)24-2)9-15-17(22)21-13-6-4-3-5-12(13)20-18(21)25-15/h3-9H,1-2H3/b15-9+

InChI Key

XOSOQRGXRZMSIP-OQLLNIDSSA-N

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)I)OC

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)I)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)I)OC

Origin of Product

United States

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